molecular formula C11H12FN3 B2638610 [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine CAS No. 1096895-03-2

[5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Cat. No.: B2638610
CAS No.: 1096895-03-2
M. Wt: 205.236
InChI Key: ZNFIKDPSPZVNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a fluorine atom and a methyl-imidazole moiety attached to a phenyl ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles for Substitution: Amines, thiols, alcohols

Major Products

    Oxidation: Formation of imidazole N-oxides

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with various enzymes, making it a valuable tool for studying enzyme mechanisms .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Imidazole derivatives have shown promise in treating various conditions, including infections and cancer .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitro-1H-imidazole-1-acetic acid: Another imidazole derivative with different substituents.

    2-Methyl-1H-imidazo[4,5-c]quinoline: A compound with a similar imidazole core but different functional groups.

Uniqueness

What sets [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine apart is the presence of both a fluorine atom and a methyl-imidazole moiety. This combination provides unique chemical properties, such as increased stability and enhanced binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-fluoro-2-(2-methylimidazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-14-4-5-15(8)11-3-2-10(12)6-9(11)7-13/h2-6H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFIKDPSPZVNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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